3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile is a compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring linked to a benzonitrile moiety, with a tetrahydrocinnolinyl group attached to the piperazine. The presence of these functional groups endows the compound with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrocinnolinyl Group: This step involves the cyclization of appropriate precursors to form the tetrahydrocinnolinyl ring.
Piperazine Derivatization: The piperazine ring is then functionalized with the tetrahydrocinnolinyl group through nucleophilic substitution or other suitable reactions.
Coupling with Benzonitrile: The final step involves coupling the functionalized piperazine with benzonitrile under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile analogs: Compounds with similar structures but different substituents on the piperazine or benzonitrile rings.
Other piperazine derivatives: Compounds featuring the piperazine ring but with different functional groups attached.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c21-14-15-4-3-6-17(12-15)20(26)25-10-8-24(9-11-25)19-13-16-5-1-2-7-18(16)22-23-19/h3-4,6,12-13H,1-2,5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJYQWRQJCMBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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